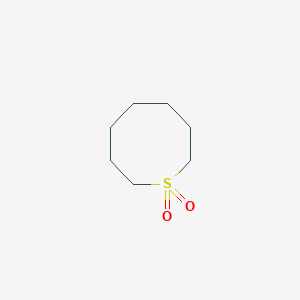
1lambda~6~-Thiocane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1lambda~6~-Thiocane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6-Thiocane-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of the thiocane ring .
Industrial Production Methods: Industrial production of 1lambda6-Thiocane-1,1-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1lambda6-Thiocane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiocane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiocane derivatives.
Applications De Recherche Scientifique
1lambda~6~-Thiocane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mécanisme D'action
The mechanism by which 1lambda6-Thiocane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thiocane ring can form strong bonds with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparaison Avec Des Composés Similaires
1lambda~6~-benzo[b]thiophene-1,1-dione: This compound has a similar sulfur-containing ring structure but includes a benzene ring, making it more aromatic.
2,5-Dihydro-1H-1lambda~6~-thiophene-1,1-dione: This compound has a five-membered ring structure and is used in similar applications.
Uniqueness: 1lambda6-Thiocane-1,1-dione is unique due to its six-membered ring structure, which provides different chemical properties and reactivity compared to its five-membered and aromatic counterparts. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
3142-87-8 |
|---|---|
Formule moléculaire |
C7H14O2S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
thiocane 1,1-dioxide |
InChI |
InChI=1S/C7H14O2S/c8-10(9)6-4-2-1-3-5-7-10/h1-7H2 |
Clé InChI |
WWDVSDDDSOGBOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCS(=O)(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



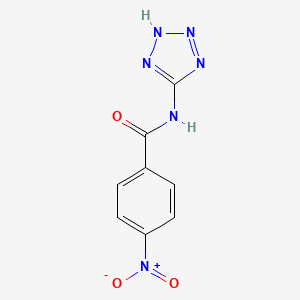
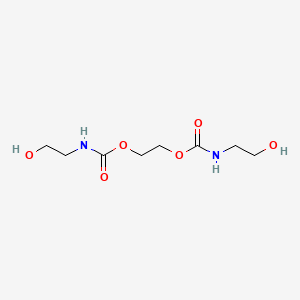

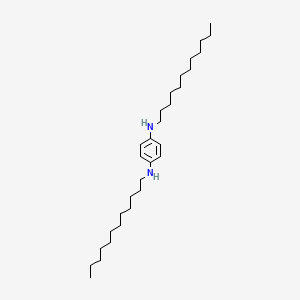
![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)
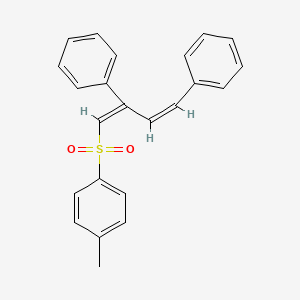
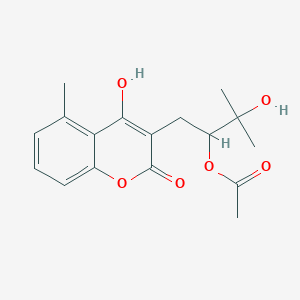
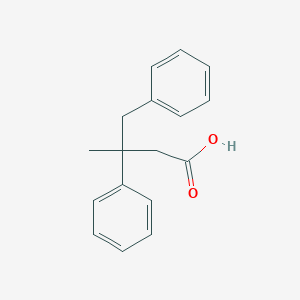
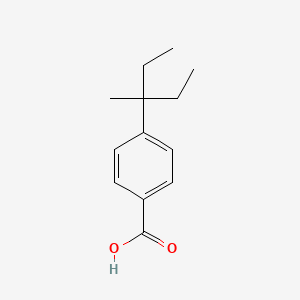
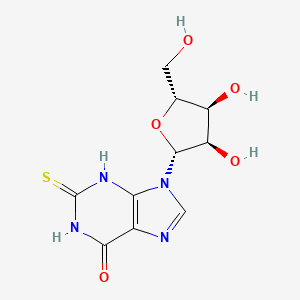
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
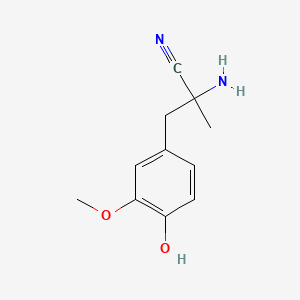
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
